molecular formula C19H20N2O4S B5054797 3-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(1-phenylethyl)benzamide

3-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(1-phenylethyl)benzamide

Cat. No. B5054797
M. Wt: 372.4 g/mol
InChI Key: KWCXABYJOZTWRH-UHFFFAOYSA-N
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Description

3-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(1-phenylethyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicine, agriculture, and environmental science. This compound is commonly referred to as MIBAM and has a unique structure that makes it an attractive candidate for further investigation.

Mechanism of Action

The exact mechanism of action of MIBAM is not fully understood. However, studies have shown that MIBAM targets specific cellular pathways that are involved in tumor growth and proliferation. MIBAM has been shown to inhibit the activity of certain enzymes and proteins that are involved in these pathways, leading to the suppression of tumor growth.
Biochemical and Physiological Effects:
MIBAM has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that MIBAM can induce apoptosis (programmed cell death) in tumor cells, while in vivo studies have demonstrated that MIBAM can inhibit tumor growth and metastasis. MIBAM has also been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory and oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

One advantage of using MIBAM in lab experiments is its high potency and specificity. MIBAM has been shown to have a strong inhibitory effect on tumor growth, making it a valuable tool for studying the mechanisms of tumor growth and proliferation. However, one limitation of using MIBAM in lab experiments is its potential toxicity. MIBAM has been shown to have cytotoxic effects on normal cells, which may limit its use in certain applications.

Future Directions

There are several future directions for the study of MIBAM. One area of research is the development of new cancer treatments based on the antitumor properties of MIBAM. Another future direction is the investigation of MIBAM's potential use in agriculture for controlling plant diseases and pests. In addition, further studies are needed to fully understand the mechanism of action of MIBAM and its potential applications in various scientific fields.

Synthesis Methods

The synthesis of MIBAM involves the reaction of 4-methyl-3-oxo-2-isothiazolidinylideneacetic acid with N-(1-phenylethyl)benzamide. The reaction is typically carried out in the presence of a catalyst and under controlled conditions to ensure high yield and purity of the final product.

Scientific Research Applications

MIBAM has been extensively studied for its potential applications in various scientific fields. In medicine, MIBAM has been shown to exhibit antitumor and anticancer properties, making it a promising candidate for the development of new cancer treatments. In agriculture, MIBAM has been investigated for its ability to control plant diseases and pests, while in environmental science, MIBAM has been studied for its potential use in water treatment.

properties

IUPAC Name

3-(4-methyl-1,1,3-trioxo-1,2-thiazolidin-2-yl)-N-(1-phenylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4S/c1-13-12-26(24,25)21(19(13)23)17-10-6-9-16(11-17)18(22)20-14(2)15-7-4-3-5-8-15/h3-11,13-14H,12H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWCXABYJOZTWRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CS(=O)(=O)N(C1=O)C2=CC=CC(=C2)C(=O)NC(C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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